2-(2,5-dimethylphenyl)-2-oxoethyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
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Overview
Description
2-(2,5-dimethylphenyl)-2-oxoethyl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanoate is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)-2-oxoethyl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanoate likely involves multiple steps, including:
Formation of the 2-(2,5-dimethylphenyl)-2-oxoethyl group: This could be achieved through Friedel-Crafts acylation of 2,5-dimethylbenzene with an appropriate acyl chloride.
Synthesis of the 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanoate: This might involve the reaction of tetrachlorophthalic anhydride with an appropriate amine, followed by esterification with propanoic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the aromatic ring.
Reduction: Reduction reactions could target the ketone or ester functionalities.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or alkoxides for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound could serve as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: It might be studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent.
Industry
Material Science: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound has biological activity, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their function.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethylphenyl)-2-oxoethyl benzoate: Similar structure but with a benzoate group instead of the tetrachloroisoindoline group.
2-(2,5-dimethylphenyl)-2-oxoethyl acetate: Similar structure but with an acetate group.
Uniqueness
The presence of the tetrachloroisoindoline group in 2-(2,5-dimethylphenyl)-2-oxoethyl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanoate may confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H15Cl4NO5 |
---|---|
Molecular Weight |
503.2 g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C21H15Cl4NO5/c1-8-4-5-9(2)11(6-8)12(27)7-31-21(30)10(3)26-19(28)13-14(20(26)29)16(23)18(25)17(24)15(13)22/h4-6,10H,7H2,1-3H3 |
InChI Key |
CMBDOBJJEUIOKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C(C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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